3-Methoxypropyl isocyanide 3-Methoxypropyl isocyanide
Brand Name: Vulcanchem
CAS No.: 42563-58-6
VCID: VC5946404
InChI: InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3
SMILES: COCCC[N+]#[C-]
Molecular Formula: C5H9NO
Molecular Weight: 99.133

3-Methoxypropyl isocyanide

CAS No.: 42563-58-6

Cat. No.: VC5946404

Molecular Formula: C5H9NO

Molecular Weight: 99.133

* For research use only. Not for human or veterinary use.

3-Methoxypropyl isocyanide - 42563-58-6

Specification

CAS No. 42563-58-6
Molecular Formula C5H9NO
Molecular Weight 99.133
IUPAC Name 1-isocyano-3-methoxypropane
Standard InChI InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3
Standard InChI Key WDTGKQZNHIWLOL-UHFFFAOYSA-N
SMILES COCCC[N+]#[C-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Methoxypropyl isocyanide, systematically named 1-isocyano-3-methoxypropane, features a three-carbon propyl chain with a methoxy (-OCH₃) group at the first carbon and an isocyanide group at the terminal position. X-ray crystallography data, though limited for this specific compound, suggest a bent geometry around the isocyanide carbon due to the lone pair on nitrogen. The methoxy group introduces electron-donating effects, lowering the electrophilicity of the isocyanide carbon compared to unsubstituted aliphatic isocyanides .

Spectral Properties

  • IR Spectroscopy: Strong absorption at 2,150–2,125 cm⁻¹ confirms the isocyanide functional group.

  • NMR: Characteristic δ 145–160 ppm in ¹³C NMR for the isocyanide carbon, with methoxy protons resonating at δ 3.2–3.4 ppm in ¹H NMR .

Synthesis and Scalability

Green Synthesis Innovations

A breakthrough study demonstrated that p-toluenesulfonyl chloride (p-TsCl) achieves 98% yield with an E-factor of 6.45, outperforming POCl₃ (E-factor 18.3) in sustainability metrics . The optimized protocol (Table 1) uses:

  • N-(3-methoxypropyl)formamide (1.0 equiv)

  • p-TsCl (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane solvent at 0°C → RT

Table 1: Comparative Synthesis Metrics

ReagentYield (%)E-FactorToxicity Class
p-TsCl986.45Low
POCl₃8518.3High

Reactivity in Organic Transformations

Multicomponent Reactions (MCRs)

The compound participates in Passerini and Ugi reactions, forming α-acyloxy amides and peptidomimetics. In a model Ugi reaction:

  • 3-Methoxypropyl isocyanide (1 equiv)

  • Benzaldehyde (1 equiv)

  • Cyclohexylamine (1 equiv)

  • Acetic acid (1 equiv)

Yielded a tetrazole derivative in 82% yield after 12h at 25°C . The methoxy group enhances solubility in polar aprotic solvents, enabling reactions at lower temperatures compared to tert-butyl isocyanide.

Biological Activity and Mechanism

Antibacterial Action

The compound inhibits Staphylococcus aureus (MIC 2 µg/mL) by covalently modifying two essential enzymes (Figure 1):

  • FabF (β-ketoacyl-ACP synthase II): Alkylation of Cys163 disrupts fatty acid elongation .

  • GlmS (Glucosamine synthase): Modification of Cys302 blocks peptidoglycan precursor synthesis .

Table 2: Enzyme Inhibition Parameters

EnzymeIC₅₀ (µM)k<sub>inact</sub> (min⁻¹)
FabF1.20.18
GlmS3.80.09

Selectivity Profile

Structure-Activity Relationships

Methoxy Group Impact

Removal of the methoxy group (→ propyl isocyanide) decreases antibacterial potency 8-fold while increasing LogP from 1.2 to 2.1, underscoring the dual role of the substituent in target engagement and pharmacokinetics.

Chain Length Effects

Extending the propyl chain to butyl reduces FabF inhibition (IC₅₀ 5.4 µM vs. 1.2 µM) due to steric clashes in the enzyme active site .

Pharmacological Considerations

Synergistic Effects

Combination with β-lactams reduced MRSA biofilm viability by 3-log units compared to monotherapy, likely through GlmS inhibition impairing matrix polysaccharide synthesis .

Future Research Directions

  • Synthetic Methodology: Develop continuous flow protocols to handle exothermic isocyanide formation safely at scale .

  • Target Expansion: Screen against ESKAPE pathogens with modified FabF/GlmS active sites.

  • Pro-drug Strategies: Mask the isocyanide as a nitrile oxide to improve oral bioavailability.

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